molecular formula C14H20O2 B14177984 5-Methoxy-7-phenylheptan-3-one CAS No. 917574-98-2

5-Methoxy-7-phenylheptan-3-one

Cat. No.: B14177984
CAS No.: 917574-98-2
M. Wt: 220.31 g/mol
InChI Key: RBAVHOISZKKJLW-UHFFFAOYSA-N
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Description

5-Methoxy-7-phenylheptan-3-one is an organic compound characterized by a methoxy group attached to the fifth carbon, a phenyl group attached to the seventh carbon, and a ketone functional group at the third carbon of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-phenylheptan-3-one can be achieved through several synthetic routes. One common method involves the alkylation of a phenyl-substituted heptanone with a methoxy group. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxy group, followed by the addition of the phenyl-substituted heptanone under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-phenylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-7-phenylheptan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-7-phenylheptan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-7-phenylheptan-2-one: Similar structure but with the ketone group at the second carbon.

    5-Methoxy-7-phenylheptan-4-one: Similar structure but with the ketone group at the fourth carbon.

    5-Methoxy-7-phenylheptanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

Uniqueness

5-Methoxy-7-phenylheptan-3-one is unique due to the specific positioning of the methoxy and phenyl groups, which influence its chemical reactivity and potential applications. The ketone group at the third carbon provides distinct chemical properties compared to its isomers.

Properties

CAS No.

917574-98-2

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-methoxy-7-phenylheptan-3-one

InChI

InChI=1S/C14H20O2/c1-3-13(15)11-14(16-2)10-9-12-7-5-4-6-8-12/h4-8,14H,3,9-11H2,1-2H3

InChI Key

RBAVHOISZKKJLW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(CCC1=CC=CC=C1)OC

Origin of Product

United States

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